
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound of interest in various fields such as medicinal chemistry and pharmacology. It features a complex structure with a combination of pyrazole and pyrazine rings, which are often pivotal in the biological activity of many compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves multiple steps. A common starting point is the preparation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. The addition of the pyrazine ring follows through condensation reactions with appropriate precursors. Finally, the incorporation of the 2-fluoroethyl and N-methylmethanamine groups is typically achieved via alkylation reactions under controlled conditions. Industrial Production Methods : For large-scale production, optimization of these reaction steps is crucial. This involves the selection of suitable catalysts, solvents, and purification techniques to ensure high yield and purity. The industrial process also focuses on safety and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo several chemical reactions including:
Oxidation: : Typically with agents like potassium permanganate or peroxides, leading to the formation of more oxidized derivatives.
Reduction: : Using reagents such as lithium aluminium hydride, yielding various reduced forms.
Substitution: : Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings under specific conditions.
Common Reagents and Conditions: : Common reagents include hydrazines for pyrazole formation, and alkyl halides for the introduction of fluoroethyl groups. Reaction conditions usually involve solvent systems such as dichloromethane or ethanol, under controlled temperature and pH.
Major Products Formed: : Depending on the reactions, the major products range from oxidized derivatives to fully substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In synthetic chemistry, this compound serves as a building block for more complex molecules and is used in studying reaction mechanisms. Biology : It is often employed in bioassays to evaluate its interaction with biological targets, such as enzymes or receptors. Medicine : Its potential pharmacological effects make it a candidate for drug development, particularly in areas like oncology or neurology. Industry : Beyond research, it has applications in developing materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This can trigger a cascade of biochemical pathways, leading to desired therapeutic effects or insights into biological processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazole and pyrazine derivatives, this compound is unique due to its specific substitution pattern and the presence of the fluoroethyl group. Similar compounds include:
1-(1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
1-(1-(2-Bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
These analogs differ mainly in their halogen substituents and exhibit different reactivity and biological activity profiles.
That should cover it! Anything else?
Eigenschaften
IUPAC Name |
1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5/c1-13-6-9-8-17(5-2-12)16-11(9)10-7-14-3-4-15-10/h3-4,7-8,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCIEWUYJKNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=NC=CN=C2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


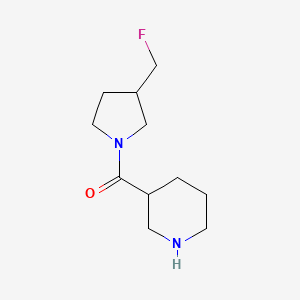
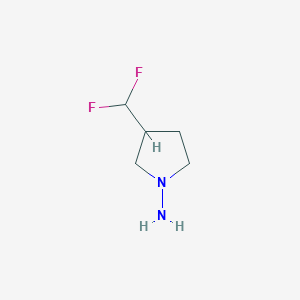

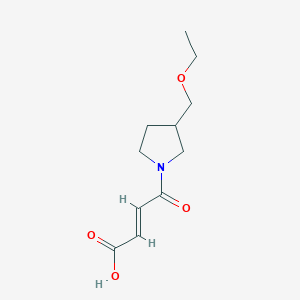
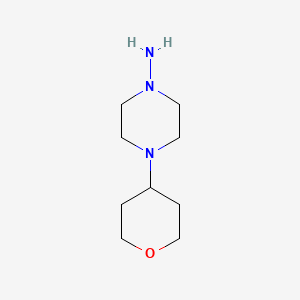
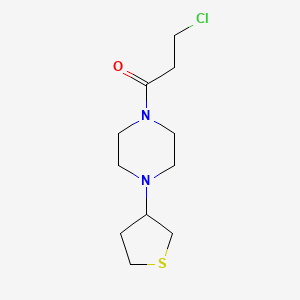

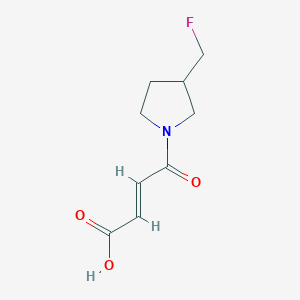
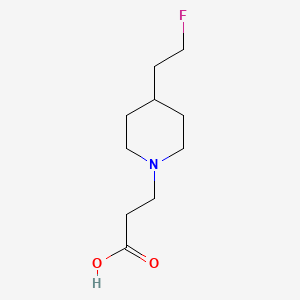
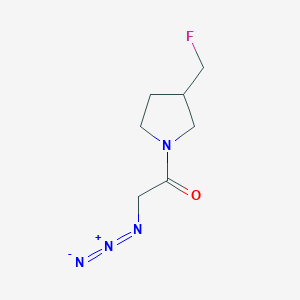
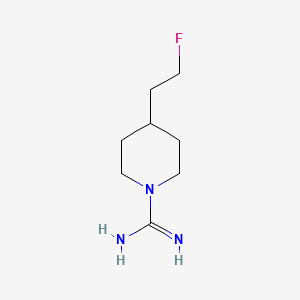


![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
